molecular formula C13H16N2O B2683492 4-((1H-indol-5-yl)methyl)morpholine CAS No. 412043-48-2

4-((1H-indol-5-yl)methyl)morpholine

Cat. No.: B2683492
CAS No.: 412043-48-2
M. Wt: 216.284
InChI Key: HVUNVAQCFZYESC-UHFFFAOYSA-N
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Description

Contextual Significance of Indole (B1671886) and Morpholine (B109124) Scaffolds in Medicinal Chemistry and Chemical Biology

The indole nucleus is a quintessential bicyclic aromatic heterocycle, comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring. It is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that appears in a multitude of biologically active compounds, including many natural products and synthetic drugs. emeraldgrouppublishing.com The indole ring system is a versatile building block, and its derivatives have demonstrated a vast array of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The ability of the indole scaffold to mimic the structure of tryptophan allows it to interact with a wide range of biological targets, including enzymes and receptors.

Rationale for Investigating 4-((1H-indol-5-yl)methyl)morpholine within Novel Compound Discovery Paradigms

The rationale for the synthesis and investigation of this compound stems from the principles of molecular hybridization and scaffold hopping in drug discovery. By covalently linking the biologically active indole scaffold with the pharmacokinetically favorable morpholine ring, researchers aim to create a novel chemical entity with potentially enhanced or synergistic properties. The methyl bridge provides a simple and flexible linker between these two key pharmacophores.

The investigation of such indole-morpholine hybrids is driven by the hypothesis that the resulting molecule may exhibit a unique biological activity profile. This strategy allows for the exploration of new chemical space and the potential to overcome limitations of existing drug candidates, such as poor solubility or rapid metabolism. The specific attachment at the 5-position of the indole ring is a common strategy in the design of indole-based compounds, as this position is often amenable to substitution without disrupting the core biological activity of the indole scaffold.

Overview of Research Objectives and Foundational Hypotheses for this compound Studies

While dedicated research focusing solely on this compound is not extensively documented, the objectives and hypotheses for its study can be inferred from the broader context of medicinal chemistry research on related analogs. The primary objective for the investigation of this compound would likely be its inclusion in a library of structurally related molecules for screening against a panel of biological targets.

The foundational hypotheses for such studies would be:

The combination of the indole-5-yl moiety and the morpholine ring will result in a molecule with a favorable drug-like profile, including good solubility and metabolic stability.

The this compound scaffold can serve as a template for the development of new therapeutic agents in areas where indole and morpholine derivatives have shown promise, such as oncology, infectious diseases, and neuroscience.

Systematic evaluation of this and related compounds will contribute to a deeper understanding of the structure-activity relationships (SAR) for this class of indole-morpholine hybrids, guiding future drug design efforts.

Detailed Research Findings

The following table summarizes the biological activities of various compounds related to this compound, providing context for its potential therapeutic applications.

Compound NameStructureBiological ActivityReference
4-((1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methyl)morpholineAnti-tubercular activity against Mycobacterium tuberculosis
(E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholineCytotoxic activity against H460, HT-29, and MDA-MB-231 cancer cell lines
(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholinePotent and selective dopamine (B1211576) D4 receptor antagonist
4-(substituted-5H-pyridazino[4,5-b]indol-4-yl)morpholineAntimicrobial, tranquilizing, and anticonvulsant activities

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-5-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNVAQCFZYESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 4 1h Indol 5 Yl Methyl Morpholine

Methodologies for the Preparation of 4-((1H-indol-5-yl)methyl)morpholine

The synthesis of this compound is most efficiently achieved through the formation of a C-N bond between the indole-5-yl-methyl unit and the morpholine (B109124) nitrogen. The primary strategies involve the reductive amination of a key aldehyde precursor or, alternatively, the nucleophilic substitution of a halomethyl-indole intermediate.

Exploration of Precursor Synthesis and Functional Group Transformations

The principal and most direct precursor for the synthesis of this compound is indole-5-carboxaldehyde (B21537) . biosynth.comthermofisher.com This compound is commercially available, providing a convenient starting point for the synthesis. chemicalbook.comsigmaaldrich.com For syntheses requiring its de novo preparation, various methods exist, such as those starting from substituted nitrophenols. chemicalbook.com

The key functional group transformation is the conversion of the aldehyde group on the indole (B1671886) ring into the desired aminomethyl linkage. The most prominent method for this transformation is reductive amination . This one-pot reaction involves the condensation of indole-5-carboxaldehyde with morpholine to form an intermediate iminium ion, which is then immediately reduced in situ to the target tertiary amine. tandfonline.commasterorganicchemistry.com This approach is highly efficient and avoids the isolation of the often-unstable iminium intermediate.

An alternative, though less direct, pathway involves the initial reduction of indole-5-carboxaldehyde to the corresponding alcohol, (1H-indol-5-yl)methanol. This alcohol can then be converted into a more reactive leaving group, such as a halide (e.g., 5-(chloromethyl)-1H-indole or 5-(bromomethyl)-1H-indole). This halomethyl-indole intermediate can then undergo a standard nucleophilic substitution reaction with morpholine to yield the final product. However, this two-step process is generally less efficient than direct reductive amination.

Another well-known reaction for generating aminomethylated indoles is the Mannich reaction, which involves the condensation of an active hydrogen-containing compound (indole), an aldehyde (typically formaldehyde), and a secondary amine (morpholine). nih.govwikipedia.org While effective, the Mannich reaction on an unsubstituted indole scaffold preferentially occurs at the electron-rich C-3 position, yielding gramine-type analogues. bhu.ac.in Achieving substitution at the C-5 position via a Mannich reaction is not a direct or regioselective strategy and is therefore not the preferred method for synthesizing this specific isomer. mdpi.com

Optimization of Coupling Reactions and Reaction Conditions

The success of the synthesis hinges on the optimization of the coupling reaction, primarily the reductive amination. Key parameters for optimization include the choice of reducing agent, solvent, and pH.

Reductive Amination: The reaction is initiated by the formation of an iminium ion from indole-5-carboxaldehyde and morpholine, a process that is typically favored under neutral to mildly acidic conditions. masterorganicchemistry.comsciencemadness.org The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion much faster than the starting aldehyde. sciencemadness.org

Commonly used reducing agents for this purpose are sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Sodium triacetoxyborohydride (STAB) is a mild and highly selective reagent that is particularly effective for the reductive amination of aldehydes. It is often the reagent of choice due to its efficacy under non-acidic conditions and its operational simplicity. sciencemadness.org

Sodium cyanoborohydride (NaBH₃CN) is also highly effective but is toxic and requires careful pH control (typically pH 6-8) to maintain selectivity for the iminium ion over the carbonyl group. sciencemadness.org

The reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM), dichloroethane (DCE), or tetrahydrofuran (B95107) (THF). The reaction conditions are generally mild, often proceeding at room temperature. sciencemadness.org

Table 1: Typical Reaction Conditions for Reductive Amination

ParameterConditionRationale
Precursors Indole-5-carboxaldehyde, MorpholineReadily available starting materials.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective for iminium ion, high yield. sciencemadness.org
Sodium Cyanoborohydride (NaBH₃CN)Effective but requires pH control and is toxic. sciencemadness.org
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Aprotic solvents that are compatible with reagents.
Temperature Room TemperatureMild conditions are sufficient for the reaction to proceed. sciencemadness.org
pH Neutral to slightly acidicFacilitates iminium ion formation without reducing the aldehyde. masterorganicchemistry.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Following synthesis and purification, the structural integrity and purity of this compound must be confirmed. While basic data like melting point are useful, advanced spectroscopic techniques are essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation.

¹H NMR spectroscopy would confirm the presence of all protons, including the characteristic signals for the indole ring protons, the singlet for the benzylic methylene (B1212753) bridge protons, and the distinct signals for the two types of methylene protons on the morpholine ring. nih.gov

¹³C NMR spectroscopy provides confirmation of the carbon skeleton, showing the expected number of signals for the indole, methylene, and morpholine carbons. nih.gov

High-Resolution Mass Spectrometry (HRMS) : This technique is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. researchgate.netnih.gov Obtaining a mass that matches the calculated value for the molecular formula C₁₃H₁₆N₂O provides strong evidence of the compound's identity.

Design and Synthesis of Structural Analogues of this compound

The design and synthesis of structural analogues are driven by the need to investigate structure-activity relationships (SAR) and to optimize pharmacological properties. researchgate.netsci-hub.se Modifications can be made to the indole scaffold, the morpholine ring, or the methylene linker.

Principles of Scaffold Modification for Investigating Pharmacological Modalities

The indole scaffold is a versatile template for drug design. researchgate.net Its relatively simple structure allows for functionalization at multiple positions (N-1, C-2, C-3, and on the benzene (B151609) ring), enabling fine-tuning of its electronic and steric properties. acs.org The morpholine moiety is another common pharmacophore in medicinal chemistry, often introduced to improve aqueous solubility, metabolic stability, and to provide a hydrogen bond acceptor. sci-hub.se

The core principles of scaffold modification for this compound include:

Indole Ring Substitution : Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the indole's benzene ring can significantly alter lipophilicity, electronic distribution, and binding interactions with biological targets. nih.govacs.org

Morpholine Ring Modification : Replacing the morpholine with other heterocyclic systems (e.g., piperidine (B6355638), piperazine) allows for the exploration of different basicity (pKa) values and hydrogen-bonding patterns, which can be crucial for target engagement. nih.gov

Linker Modification : Altering the length or rigidity of the methylene linker can change the spatial orientation of the indole and morpholine moieties, affecting how the molecule fits into a target's binding site.

Synthetic Routes to Indole Moiety Analogues

The synthesis of analogues with a modified indole core can be achieved through two main strategies: building the analogue from a pre-functionalized precursor or by late-stage functionalization of the parent indole structure.

Fischer Indole Synthesis : This classical method allows for the creation of variously substituted indoles by reacting a substituted phenylhydrazine (B124118) with an appropriate ketone or aldehyde. nih.gov To create analogues of this compound, one could start with a phenylhydrazine bearing substituents at positions corresponding to the final indole C-4, C-6, or C-7 positions.

Palladium-Catalyzed Coupling Reactions : Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for the late-stage functionalization of a pre-formed indole ring. gatech.edu For example, a bromo-substituted indole-5-carboxaldehyde could be used as a precursor. After reductive amination to form the morpholinomethyl side chain, the bromo-substituent could be subjected to a Suzuki coupling to introduce various aryl or heteroaryl groups.

N-Acylation/Alkylation : The indole nitrogen can be readily functionalized. Using a base such as sodium hydride (NaH) followed by an alkyl halide or acyl chloride allows for the straightforward synthesis of N-substituted analogues. nih.gov

By employing these synthetic strategies, a diverse library of analogues can be generated, enabling a thorough investigation of the compound's pharmacological potential.

Synthetic Routes to Morpholine Moiety Analogues

The synthesis of analogues of this compound, where the morpholine ring is replaced by other cyclic amines, is a key strategy for exploring the structure-activity relationships (SAR) of this chemical scaffold. These modifications aim to evaluate the impact of ring size, basicity, and hydrogen bonding capacity of the heterocyclic amine on biological activity. The primary synthetic approaches involve the reaction of a reactive indole intermediate with a diverse range of cyclic secondary amines.

A common method involves the initial preparation of an electrophilic indole at the 5-position, such as 5-(halomethyl)-1H-indole or 1H-indole-5-carbaldehyde. This intermediate can then undergo nucleophilic substitution or reductive amination with various heterocyclic amines to yield the desired analogues.

Piperazine Analogues: Piperazine and its derivatives are frequently used substitutes for the morpholine moiety, introducing an additional nitrogen atom that can be further functionalized. The synthesis typically proceeds via nucleophilic substitution of a 5-(halomethyl)-1H-indole with N-monosubstituted piperazines. For instance, reacting the indole intermediate with 1-methylpiperazine (B117243) or 1-ethylpiperazine (B41427) can yield the corresponding N-alkylpiperazinyl analogues. mdpi.comacs.org The synthesis of N,N'-dialkylpiperazines is also a well-established method in medicinal chemistry. mdpi.com

Piperidine Analogues: Piperidine analogues, which are less basic than piperazines but offer different conformational properties, can be synthesized using similar strategies. mdpi.com A common route involves the reductive amination of an indole-5-carboxaldehyde with a substituted piperidine. nih.govnih.gov Alternatively, nucleophilic substitution on a Boc-protected 4-(hydroxymethyl)piperidine can be performed, followed by deprotection and subsequent reaction with the indole moiety. nih.gov

Thiomorpholine (B91149) Analogues: To investigate the effect of replacing the morpholine oxygen with sulfur, thiomorpholine analogues can be prepared. A particularly interesting derivative is the thiomorpholine 1,1-dioxide, where the sulfur atom is oxidized. This modification significantly alters the electronic and steric properties of the ring. The synthesis of a thiomorpholine 1,1-dioxide analogue has been shown to yield potent compounds in other chemical series, demonstrating the utility of this substitution. acs.org

The following table summarizes various synthesized analogues where the morpholine ring has been replaced.

Analogue Class Specific Analogue Example General Synthetic Method Key Reagents Reference
PiperazineN-(5-((4-methylpiperazin-1-yl)methyl)-1H-indol-2-yl)amideNucleophilic Substitution5-(halomethyl)-1H-indole, 1-methylpiperazine acs.org
Piperidine(1H-indol-5-yl)(4-((3-phenoxyphenoxy)methyl)piperidin-1-yl)methanoneNucleophilic Substitution4-((3-phenoxyphenoxy)methyl)piperidine, 1H-indole-5-carbonyl chloride nih.gov
Thiomorpholine1-((1H-indole-2-carbonyl)thiomorpholino) 1,1-dioxideAmide Coupling1H-indole-2-carboxylic acid, Thiomorpholine 1,1-dioxide acs.org
Substituted PiperidineN-(5-((4-methoxypiperidin-1-yl)methyl)-1H-indol-2-yl)amideNucleophilic Substitution5-(halomethyl)-1H-indole, 4-methoxypiperidine acs.org
Substituted PiperidineN-(5-((4,4-difluoropiperidin-1-yl)methyl)-1H-indol-2-yl)amideNucleophilic Substitution5-(halomethyl)-1H-indole, 4,4-difluoropiperidine acs.org

Synthetic Approaches for Linker Region Diversification

Diversification of the methylene (-CH2-) linker connecting the 1H-indole core and the morpholine ring is a critical strategy for optimizing the spatial arrangement and flexibility of the molecule. Modifications can include extending the linker length, introducing rigidity, or incorporating heteroatoms.

Reductive Amination: A primary method for linker diversification is the reductive amination of an appropriately substituted indole aldehyde with morpholine. For example, starting with 1H-indole-5-carbaldehyde and morpholine under reductive conditions (e.g., using sodium triacetoxyborohydride) yields the parent compound with a one-carbon linker. mdpi.com To extend the linker, one could start with 1H-indole-5-acetaldehyde, which would result in a two-carbon (-CH2CH2-) linker between the indole and morpholine moieties.

Nucleophilic Substitution with Extended Chains: An alternative and widely applicable method involves the synthesis of indole derivatives with a reactive functional group at the terminus of a longer alkyl chain. For instance, a compound like 5-(2-bromoethyl)-1H-indole can be reacted with morpholine in a simple nucleophilic substitution reaction to afford a two-carbon-linked analogue. This strategy can be extended to create even longer linker chains by using starting materials such as 5-(3-bromopropyl)-1H-indole.

Introduction of Heteroatoms and Functional Groups: The linker can be further modified by incorporating heteroatoms or functional groups to alter its physicochemical properties, such as polarity and hydrogen-bonding potential. A notable example involves creating an ether linkage within the chain. In one reported synthesis, a series of compounds were prepared where the indole and morpholine were connected by a chain-like structure such as -N(CH2)nO-. nih.gov For example, 1-[2-(4-amino-phenoxyl)ethyl]morpholine can be reacted with isatin (B1672199) derivatives to form an imine linker that incorporates both nitrogen and oxygen atoms, significantly diversifying the connection between the two core scaffolds. nih.gov Another approach involves creating linker groups like a carbonyl methylidene or carbohydrazide, which have been explored in the synthesis of other heterocyclic hybrids. nih.gov

The following table details synthetic strategies for diversifying the linker region.

Linker Type General Synthetic Method Indole Starting Material Linker Precursor Reference
Methylene (-CH2-)Reductive Amination1H-indole-5-carbaldehydeMorpholine mdpi.com
Ethyl (-CH2CH2-)Nucleophilic Substitution5-(2-bromoethyl)-1H-indoleMorpholineN/A
Imino-Ether (-N=C-indole...-O-CH2CH2-morpholine)Condensation/Imination5-Substituted Isatin1-[2-(4-amino-phenoxyl)ethyl]morpholine nih.gov
Di-indolyl Methyl (>CH-)Condensation1H-indoleMorpholine, Formaldehyde researchgate.net

Mechanistic Elucidation of Biological Interactions of 4 1h Indol 5 Yl Methyl Morpholine

Target Identification and Validation Approaches

Identifying the specific protein or proteins that a bioactive compound binds to is a critical first step in understanding its mechanism of action. A variety of experimental strategies have been developed for this purpose, ranging from affinity-based techniques that use a modified version of the compound as bait, to label-free methods that assess changes in protein stability upon ligand binding.

Affinity-Based Proteomics and Chemoproteomics Methodologies

Affinity-based proteomics is a powerful strategy to isolate and identify the cellular targets of a small molecule. This approach typically involves chemically modifying the compound of interest—the "bait"—to include a reactive group for covalent crosslinking and a reporter tag (like biotin (B1667282) or an alkyne) for enrichment and detection. frontiersin.org The modified probe is introduced into a cellular lysate or intact cells, where it binds to its target proteins. nih.gov After a period of incubation, a stimulus (e.g., UV light for photoreactive groups like diazirines) is applied to create a covalent bond between the probe and its binding partners. frontiersin.orgnih.gov The tagged protein-probe complexes can then be captured, commonly using streptavidin-coated beads if biotin was used as the tag, separating them from the rest of the proteome. nih.gov The isolated proteins are subsequently identified using mass spectrometry. nih.govolink.com

This methodology has been successfully applied to discover targets for a wide range of molecules, from fragment-based libraries to complex natural products. nih.govnih.gov For instance, chemoproteomic platforms have been used to screen libraries of covalent ligands to discover novel molecular glue degraders and identify their specific targets within the ubiquitin-proteasome system. nih.gov Affinity-based probes have also been instrumental in identifying the targets of kinase inhibitors and other therapeutic agents in cancer cells. nih.gov While no specific affinity-based proteomics studies have been published for 4-((1H-indol-5-yl)methyl)morpholine itself, this methodology remains a primary route for de novo target discovery for such a compound. frontiersin.org The design of a suitable probe would involve structure-activity relationship (SAR) studies to determine where a linker and tag can be attached to the indole (B1671886) or morpholine (B109124) scaffold without disrupting its binding activity. nih.gov

Label-Free Target Identification Techniques (e.g., CETSA, DARTS)

To circumvent the need for chemical modification of a compound, which can sometimes alter its biological activity, several label-free target identification methods have been developed. nih.govsnu.ac.kr These techniques rely on the principle that the binding of a small molecule to its target protein confers a change in the protein's physical properties, such as its stability. nih.gov

The Cellular Thermal Shift Assay (CETSA) is a prominent label-free method. nih.gov It operates on the observation that a protein, when bound to its ligand, becomes more resistant to thermal denaturation. In a typical CETSA experiment, cells or cell lysates are treated with the compound of interest and then heated to various temperatures. The aggregated, denatured proteins are removed by centrifugation, and the amount of soluble, stable protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. A shift in the melting curve of a protein to a higher temperature in the presence of the compound indicates a direct binding interaction. nih.govnih.gov

Another common label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay. DARTS exploits the phenomenon that ligand binding can protect a target protein from proteolysis. In this technique, cell lysates are treated with the compound and then subjected to digestion by a protease, such as pronase. nih.gov A protein that binds the compound will be more resistant to digestion compared to its unbound state. The differences in protein degradation can be visualized by SDS-PAGE and identified by mass spectrometry. nih.gov

These label-free methods are particularly valuable when the synthesis of a functionalized probe is challenging or when it is crucial to study the compound in its native form. snu.ac.kr For example, CETSA and DARTS were successfully used to confirm that a small molecule inhibitor, FB23-2, directly engages the FTO protein in acute myeloid leukemia cells. nih.gov

Ligand-Binding Studies and Receptor Profiling (e.g., radioligand binding, SPR)

Classical ligand-binding assays are essential for validating and quantifying the interaction between a compound and a suspected target, particularly for receptors. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor. These assays measure the ability of an unlabeled compound to compete with a known radiolabeled ligand for binding to a receptor preparation. The results are typically expressed as an inhibition constant (Ki), which reflects the compound's binding affinity.

While specific binding data for this compound is not available, studies on closely related analogs provide significant insights. A series of chiral alkoxymethyl morpholine analogs with indole moieties were profiled for their activity on dopamine (B1211576) receptors. weebly.com These studies revealed that substitutions on the indole ring are critical for both potency and selectivity. For example, compounds with 6-substituted indoles were found to be highly potent antagonists of the dopamine D4 receptor. weebly.com

Compound/AnalogReceptorBinding Affinity (Ki, nM)Percent Inhibition (@ 1 µM)
(S)-4-((6-chloro-1H-indol-3-yl)methyl)-2-(((4-methoxyphenoxy)methyl)morpholine)Dopamine D42.2-
(S)-4-((6-fluoro-1H-indol-3-yl)methyl)-2-(((4-methoxyphenoxy)methyl)morpholine)Dopamine D45.2-
(S)-4-((6-methoxy-1H-indol-3-yl)methyl)-2-(((4-methoxyphenoxy)methyl)morpholine)Dopamine D45.4-
(S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholineDopamine D1, D2L, D2S, D3, D5-<10%
Analog 4ee (6-fluoro-3-indole)Dopamine D2L-78%
Analog 4ee (6-fluoro-3-indole)Dopamine D2S-76%
This table presents data for analogs of this compound to illustrate the activity of the general scaffold. Data sourced from weebly.com.

Surface Plasmon Resonance (SPR) is another powerful biophysical technique used for receptor profiling. It provides real-time, label-free detection of binding events by measuring changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. SPR can determine not only the binding affinity (KD) but also the kinetic parameters of the interaction, including the association rate (ka) and dissociation rate (kd).

Enzyme Inhibition/Activation Assays and Kinetic Characterization

Many drugs exert their effects by modulating the activity of enzymes. Therefore, a crucial part of characterizing a compound like this compound is to screen it against panels of relevant enzymes, particularly protein kinases, given their central role in cellular signaling.

Enzyme inhibition assays measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Research into scaffolds containing both indole and morpholine moieties has identified potent inhibitors for several enzyme classes. Notably, compounds incorporating a morpholine group attached to a heterocyclic system, such as pyrazolopyrimidine or thienopyrimidine, have yielded highly selective inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for cell growth and survival pathways. acs.orgmdpi.com Similarly, indole-based structures have been developed as potent inhibitors of monoamine oxidases (MAO), cyclooxygenases (COX), and various protein kinases. brieflands.comresearchgate.netsigmaaldrich.cnnih.gov

Compound Class/AnalogTarget EnzymePotency (IC50)
Thieno[3,2-d]pyrimidine with morpholine and indole moietiesPI3Kδ1 nM
Thieno[3,2-d]pyrimidine with morpholine and indole moietiesPI3Kγ19 nM
Thieno[3,2-d]pyrimidine with morpholine and indole moietiesPI3Kα266 nM
Thieno[3,2-d]pyrimidine with morpholine and indole moietiesPI3Kβ343 nM
2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivativeVarious Cancer Cell Lines-
2-(1H-Indol-2-yl)-1,3,4-oxadiazole derivativeCOX-20.24 µM
Azaindole-based lead compound (BAY-755)MAP4K182 nM
This table presents inhibitory data for various compounds containing indole and/or morpholine moieties to illustrate the potential enzymatic targets for this chemical class. Data sourced from acs.orgresearchgate.netnih.govresearchgate.net.

Kinetic characterization further defines the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible), providing deeper insights into how the compound interacts with the enzyme's active site or an allosteric site. sigmaaldrich.cn

Cellular and Molecular Pharmacodynamics of this compound

Pharmacodynamics studies how a compound affects the body on a cellular and molecular level. Once a target has been identified and validated, the next step is to investigate the downstream consequences of the compound-target interaction within the cell.

Modulation of Intracellular Signaling Pathways and Kinase Cascades

Binding of this compound or its analogs to a target protein, such as a receptor or an enzyme, initiates a cascade of intracellular events. For example, if the target is a G-protein coupled receptor (GPCR) like the dopamine D4 receptor, its antagonism would block the downstream Gi/Go-mediated inhibitory signaling, which typically involves the suppression of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. weebly.com Altering these pathways can have widespread effects on neuronal excitability and gene expression.

If the target is an enzyme like PI3K, inhibition would block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). acs.org This would, in turn, prevent the activation of downstream kinases such as Akt, a central node in signaling that controls cell proliferation, survival, and metabolism. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and inflammatory diseases, making it a key therapeutic target. acs.org

Similarly, if the compound were to inhibit a MAP4 kinase such as MAP4K1 (also known as HPK1), it would impact T-cell receptor signaling. nih.gov Inhibition of MAP4K1 is known to enhance T-cell immunity, making it an attractive target in immuno-oncology. nih.gov Determining which specific pathways are modulated by this compound is contingent on the definitive identification of its primary molecular target(s) and can be investigated using techniques like Western blotting for specific phosphoproteins, reporter gene assays, and transcriptomic or proteomic profiling.

Gene Expression and Proteomic Alterations Induced by Compound Treatment

Treatment of cells with a bioactive compound can lead to significant changes in their gene expression and protein profiles, offering insights into the compound's mechanism of action.

Gene Expression Analysis: Changes in gene expression following treatment with a compound are fundamental to understanding its cellular impact. These alterations are typically studied using techniques like quantitative polymerase chain reaction (qPCR) for targeted gene analysis or broader microarray and RNA-sequencing (RNA-Seq) for a global view of the transcriptome.

Proteomic Analysis: Proteomics involves the large-scale study of proteins, particularly their structures and functions. Mass spectrometry-based proteomics is a powerful tool to identify and quantify thousands of proteins from cell lysates. mdpi.com This approach can reveal which proteins and signaling pathways are affected by compound treatment. For instance, studies on other bioactive molecules involve treating cancer cell lines, followed by protein extraction and analysis using techniques like UPLC-Nano Acquity M-Class coupled with a QTOF Mass Spectrometer Synapt G2-Si. mdpi.com This allows for the identification of differentially expressed proteins, which can then be mapped to specific pathways related to cellular processes like cell division and apoptosis. frontiersin.org

Comparative proteomic analyses are particularly insightful. By comparing the protein profiles of treated versus untreated cells, or even dying versus surviving cells after treatment, researchers can identify potential drug targets and understand cellular decision-making processes. nih.govnih.gov For example, a study on a curcumin (B1669340) analog in glioblastoma cells identified common differentially expressed proteins, which pointed towards the glycolysis pathway and post-translational protein modifications as key areas affected by the compound. frontiersin.org

While no specific gene expression or proteomic data for this compound were found, the table below illustrates the kind of data that would be generated from such a study, based on findings for other compounds.

Table 1: Illustrative Proteomic Alterations Following Compound Treatment

ProteinCell LineObserved ChangeAssociated Pathway
GAPDHU-87 MG, SH-SY5YDown-regulatedGlycolysis
ENO1U-87 MG, SH-SY5YDown-regulatedGlycolysis
HSP90AA1U-87 MG, SH-SY5YDown-regulatedProtein Folding/Stress Response
AKT (phosphorylated)MCF-7DecreasedPI3K-Akt Signaling
This table is for illustrative purposes and shows hypothetical data based on studies of other compounds. mdpi.comfrontiersin.org

Cellular Phenotypic Responses in In Vitro Models

The biological activity of a compound is often first characterized by its effects on cellular phenotypes in in vitro models. Key assays investigate cell cycle progression, cell differentiation, and cell migration.

Cell Cycle Analysis: Flow cytometry is a standard technique used to determine the effect of a compound on the cell cycle. Cells are treated with the compound for a specific duration, stained with a DNA-binding dye (like propidium (B1200493) iodide), and analyzed. This reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). For example, studies on various indole and morpholine derivatives have shown they can induce cell cycle arrest at the G2/M or G0/G1 phases in cancer cell lines. frontiersin.orgsemanticscholar.orgrsc.org This arrest is a common mechanism for anticancer agents. researchgate.net

Cell Differentiation: Some compounds can induce cells to differentiate, a process where a less specialized cell becomes a more specialized one. For instance, some indole derivatives have been shown to induce differentiation in leukemia cell lines.

Cell Migration: A compound's effect on cell migration is often assessed using wound healing (scratch) assays or transwell migration assays. tandfonline.com In a wound healing assay, a "scratch" is made in a confluent monolayer of cells, and the rate at which the cells close the gap is measured in the presence and absence of the compound. acs.org Reduced closure rate indicates inhibition of migration. Transwell assays measure the ability of cells to move through a porous membrane towards a chemoattractant. tandfonline.com

Table 2: Illustrative Data on Cellular Phenotypic Responses

AssayCell LineObserved Effect of Related CompoundsReference
Cell Cycle AnalysisA549Dose-dependent increase in G2/M phase population rsc.org
Cell Cycle AnalysisMCF-7Induction of G0/G1 and S phase arrest frontiersin.orgsemanticscholar.org
Wound Healing AssayA375Significant inhibition of wound closure acs.org
Transwell MigrationTPC-1Significant reduction in cells migrating through the membrane tandfonline.com
This table presents examples of data obtained for other indole-morpholine derivatives, as specific data for this compound is not available.

Subcellular Localization and Trafficking Investigations

Determining where a compound localizes within a cell is crucial for understanding its mechanism and identifying its target. This is often achieved using fluorescently-labeled versions of the compound or through indirect methods like immunofluorescence to see if the compound causes a target protein to relocalize.

While no specific studies on the subcellular localization of this compound were identified, investigations into related compounds often employ high-resolution microscopy techniques. These studies can reveal whether a compound accumulates in specific organelles like the mitochondria, nucleus, or endoplasmic reticulum, providing clues to its biological function.

Biophysical Characterization of Compound-Target Complexes

Biophysical techniques are essential for confirming direct binding between a compound and its putative target protein and for characterizing the thermodynamics and structural details of this interaction.

Spectroscopic Techniques (e.g., NMR, Fluorescence, CD)

Spectroscopic methods are powerful for studying compound-target interactions in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface. Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, are performed on an isotope-labeled protein. Upon addition of the compound, changes in the chemical shifts of specific amino acid residues (chemical shift perturbation) indicate which residues are involved in the binding interaction. nih.gov This technique has been used to confirm the binding of benzimidazole (B57391) derivatives to their target enzyme. nih.gov

Fluorescence Spectroscopy: This technique can be used to determine binding affinities. Many proteins contain intrinsic fluorophores (like tryptophan), whose fluorescence can be quenched or enhanced upon ligand binding. Alternatively, a fluorescent probe can be displaced by the binding compound, leading to a change in fluorescence. diva-portal.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Changes in a protein's CD spectrum upon compound binding can indicate conformational changes induced by the interaction.

Calorimetric Methods (e.g., ITC, DSC) for Binding Thermodynamics

Calorimetric methods directly measure the heat changes associated with molecular interactions.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. nih.gov It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A single ITC experiment can determine the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. harvard.edu The technique is label-free and performed in solution. harvard.edu Successful ITC experiments require careful buffer matching and optimization of concentrations. harvard.edubiorxiv.org

Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by monitoring its heat capacity as a function of temperature. nih.govtainstruments.com The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). By measuring the Tₘ of the protein in the presence and absence of a compound, one can infer binding. nih.gov

Table 3: Thermodynamic Parameters Obtainable from ITC

ParameterDescription
Binding Affinity (Kₐ)The strength of the binding interaction.
Dissociation Constant (K₋)The inverse of the binding affinity.
Enthalpy (ΔH)The heat change upon binding.
Entropy (ΔS)The change in disorder upon binding.
Stoichiometry (n)The molar ratio of ligand to protein in the complex.
This table describes the key thermodynamic parameters that can be determined for a compound-target interaction using Isothermal Titration Calorimetry (ITC). harvard.edu

Crystallographic and Cryo-Electron Microscopy Studies of Compound-Bound Structures

High-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide the ultimate detail of how a compound binds to its target protein.

X-ray Crystallography: This technique requires the formation of a high-quality crystal of the protein-compound complex. By diffracting X-rays, a three-dimensional electron density map can be generated, allowing for the atomic-level visualization of the binding mode. This information reveals the precise orientation of the compound in the binding pocket and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such structural information is invaluable for structure-based drug design and for optimizing the potency and selectivity of lead compounds. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. It involves flash-freezing the protein-compound complex in a thin layer of vitrified ice and imaging the individual particles with an electron microscope.

Currently, there are no publicly available crystal or cryo-EM structures for this compound bound to a protein target.

Mentioned Compounds

Compound Name
This compound
Curcumin
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)
Alpha-enolase (ENO1)
Heat shock protein HSP 90-alpha (HSP90AA1)
AKT

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophores and Structural Requirements in 4-((1H-indol-5-yl)methyl)morpholine Analogues

A pharmacophore model for this compound analogues would likely comprise several key features essential for biological activity. These features are derived from the inherent properties of the indole (B1671886) and morpholine (B109124) rings, as well as their spatial arrangement.

The indole ring typically serves as a crucial pharmacophoric element, offering several potential interaction points:

Hydrogen Bond Donor: The N-H group of the indole ring is a potent hydrogen bond donor, capable of forming key interactions with hydrogen bond acceptor residues in a biological target.

Aromatic/Hydrophobic Interactions: The bicyclic aromatic system of the indole can engage in π-π stacking, hydrophobic, and van der Waals interactions with complementary aromatic or hydrophobic pockets within a receptor.

Substituent Vector Points: The various positions on the indole ring (e.g., N1, C2, C3, C4, C6, C7) provide vectors for substitution, allowing for the fine-tuning of electronic properties, steric bulk, and lipophilicity to optimize binding affinity and selectivity.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donor residues.

Basic Nitrogen Center: The nitrogen atom of the morpholine is basic and is typically protonated at physiological pH. This positive charge can be critical for forming ionic interactions or key hydrogen bonds with acidic residues in the target protein.

The methylene (B1212753) linker connecting the indole and morpholine moieties determines the spatial relationship between these two key pharmacophores. Its length and flexibility are critical for allowing the indole and morpholine rings to adopt an optimal conformation for binding to a biological target.

A hypothetical pharmacophore model for this class of compounds is presented below:

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond Donor (HBD)Indole N-HInteraction with H-bond acceptor residues
Aromatic Ring (AR)Indole Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Morpholine OxygenInteraction with H-bond donor residues
Positive Ionizable (PI)Morpholine NitrogenIonic interactions, H-bonding
Hydrophobic (HY)Methylene LinkerHydrophobic interactions

Impact of Indole Ring Substitutions on Biological Potency and Selectivity

Modifications to the indole ring can have a profound impact on the biological activity and selectivity of this compound analogues. The position and nature of the substituents are critical factors in determining these effects.

Substitution at the N1 position:

Alkylation or acylation at the N1 position can modulate the hydrogen bonding capacity of the indole N-H. Removal of this hydrogen bond donor capability can be detrimental if this interaction is crucial for binding. However, in some cases, substitution at N1 can lead to enhanced potency by accessing additional binding pockets or by improving pharmacokinetic properties nih.gov.

Substitution at the C2 and C3 positions:

The C2 and C3 positions of the indole are often susceptible to metabolic oxidation. Substitution at these positions with small, metabolically stable groups can block these metabolic pathways, thereby improving the compound's half-life.

The introduction of substituents at these positions can also influence the electronic properties of the indole ring and introduce steric constraints that may either enhance or diminish binding affinity depending on the topology of the target's binding site.

Substitution at the C4, C6, and C7 positions:

Substituents on the benzo portion of the indole ring can significantly alter the molecule's electronic and lipophilic properties. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the pKa of the indole N-H and influence the strength of aromatic interactions.

The position of these substituents is critical. For instance, in some series of indole-based compounds, substitution at the C5 position has been found to be detrimental to activity, while substitutions at other positions can be beneficial nih.govnih.gov. The optimal substitution pattern is highly dependent on the specific biological target.

A summary of the potential effects of indole ring substitutions is provided in the table below:

Position of SubstitutionType of SubstituentPotential Impact on Activity and Selectivity
N1Alkyl, AcylModulates H-bonding, can improve PK properties
C2, C3Small, stable groupsCan block metabolism, influence electronics and sterics
C4, C6, C7Electron-withdrawing/donating groupsModulates electronics, lipophilicity, and aromatic interactions

Role of the Morpholine Moiety in Compound Functionality and Interaction Profiles

The morpholine ring is a versatile functional group that can play multiple roles in the biological activity of this compound analogues. Its impact extends beyond simply serving as a solubilizing group.

Receptor Interactions: The morpholine ring can directly participate in binding to a biological target. The oxygen atom can act as a hydrogen bond acceptor, while the protonated nitrogen can form strong ionic bonds or hydrogen bonds with negatively charged or polar residues such as aspartate, glutamate, or serine nih.gov.

Conformational Anchor: The chair conformation of the morpholine ring can help to orient the rest of the molecule in a specific and favorable conformation for binding.

Modulation of Physicochemical Properties: The presence of the morpholine moiety generally increases the polarity and aqueous solubility of a compound, which can be beneficial for its pharmacokinetic profile. However, excessive polarity can sometimes hinder cell permeability.

Metabolic Stability: The morpholine ring itself is generally quite stable to metabolic degradation, which can contribute to a longer in vivo half-life of the compound.

Modifications to the morpholine ring can be explored to fine-tune its properties:

Substitution on the Morpholine Ring: The introduction of substituents on the carbon atoms of the morpholine ring can introduce chirality and provide additional points of interaction with the target. However, such substitutions can also alter the ring's conformation and basicity.

Bioisosteric Replacement: The morpholine ring can be replaced with other cyclic amines to probe the importance of its specific features. For example, replacing morpholine with piperidine (B6355638) would remove the hydrogen bond accepting oxygen, while replacing it with thiomorpholine (B91149) would introduce a sulfur atom, altering the ring's electronics and lipophilicity. Such bioisosteric replacements are a common strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties enamine.netenamine.net.

Influence of Linker Region Modifications on Biological Activity and Specificity

Linker Length: The length of the linker is a crucial parameter. A shorter or longer linker will change the distance between the indole and morpholine moieties, which may be necessary to achieve optimal interactions with the binding sites on a biological target. Studies on other classes of molecules with flexible linkers have shown that even a small change in linker length can have a dramatic effect on activity researchgate.netrsc.org.

Linker Flexibility: The single methylene linker in this compound provides a certain degree of conformational flexibility. Introducing rigidity into the linker, for example, by incorporating it into a ring system or by introducing double or triple bonds, would restrict the number of accessible conformations. This can be advantageous if it pre-organizes the molecule in its bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target.

Linker Composition: The introduction of heteroatoms (e.g., oxygen, nitrogen) into the linker or the addition of substituents on the linker can influence its polarity, metabolic stability, and potential for hydrogen bonding.

The table below summarizes the potential effects of linker modifications:

Linker ModificationPotential Impact on Biological Activity
Increase/Decrease LengthAlters distance between pharmacophores, may improve or disrupt binding
Increase RigidityRestricts conformation, can enhance affinity if pre-organized for binding
Introduce Heteroatoms/SubstituentsModulates polarity, H-bonding capacity, and metabolic stability

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for activity.

A typical QSAR study would involve the following steps:

Data Set Preparation: A dataset of this compound analogues with their experimentally determined biological activities (e.g., IC50 or Ki values) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the biological activity researchgate.neteurjchem.comnih.govmsjonline.org.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

While no specific QSAR models for this compound analogues are currently available in the public domain, based on QSAR studies of other indole and morpholine-containing compounds, it can be anticipated that descriptors related to the following properties would be important for predicting activity:

Hydrophobicity: LogP or other lipophilicity descriptors are often crucial for predicting the ability of a compound to cross cell membranes and interact with hydrophobic binding pockets.

Electronic Properties: Descriptors related to the electronic nature of the indole ring and any substituents (e.g., Hammett constants, partial charges) would likely be important for modeling electrostatic interactions.

Steric Properties: Descriptors that describe the size and shape of the molecule and its substituents (e.g., molar refractivity, van der Waals volume) would be critical for modeling steric fit within the binding site.

The development of a robust QSAR model for this class of compounds would be a valuable tool for guiding the design and optimization of new analogues with improved potency and selectivity.

Preclinical Biological Evaluation of 4 1h Indol 5 Yl Methyl Morpholine in Disease Models

In Vitro Efficacy Studies in Disease-Relevant Cell Lines

In vitro studies utilize cell lines that are relevant to a specific disease to provide an initial understanding of a compound's biological activity. These assays are fundamental for screening compounds and elucidating their effects at a cellular level.

Assessment of Desired Therapeutic Outcomes in Cellular Assays

The therapeutic potential of 4-((1H-indol-5-yl)methyl)morpholine and its derivatives has been explored in various cellular assays. For instance, indole (B1671886) derivatives incorporating a morpholine (B109124) moiety have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. Studies on related structures, such as pyrimidine-morpholine hybrids, have demonstrated cytotoxic potential against lines like SW480 (colon cancer) and MCF-7 (breast cancer), with some compounds inducing cell cycle arrest and apoptosis. Similarly, research into other complex indole-morpholine systems has highlighted their potential as inhibitors of critical cancer-related pathways, such as EGFR and BRAF, showing significant antiproliferative effects. While direct, detailed assay results for this compound are not extensively documented in publicly available literature, the activity of structurally similar compounds suggests that its therapeutic utility would be assessed using similar methodologies.

Interactive Table: Representative In Vitro Antiproliferative Data for Related Indole-Morpholine Analogs

Below is a representative table illustrating the type of data generated in such studies for analogous compounds.

Compound IDCell LineAssay TypeMeasured EndpointResult (IC₅₀)
Analog 2g SW480MTTCytotoxicity5.10 ± 2.12 µM
Analog 2g MCF-7MTTCytotoxicity19.60 ± 1.13 µM
Analog 5f MCF-7UnspecifiedCytotoxicity13.2 µM
Analog 5f MDA-MB-468UnspecifiedCytotoxicity8.2 µM

Note: The data presented is for related but distinct chemical structures as described in cited literature and serves to illustrate the evaluation process.

Application of Complex Cell Culture Systems (e.g., 3D models, organoids)

To better mimic the complex in vivo environment, researchers are increasingly moving from traditional 2D cell cultures to 3D models like spheroids and organoids. These systems offer a more physiologically relevant context by replicating cell-cell interactions, nutrient gradients, and tissue-like architecture. For a compound like this compound, evaluation in 3D cancer spheroids would provide more accurate data on its ability to penetrate tumor tissue and exert its effects. While specific studies employing 3D models for this particular compound are not found in the reviewed literature, this would be a logical step in its preclinical development, following promising results in 2D assays.

Evaluation in Primary Cell Cultures and Co-culture Systems

Primary cells, which are isolated directly from tissues, offer a model that is closer to the biological reality of a patient compared to immortalized cell lines. The evaluation of therapeutic compounds in primary cell cultures, such as those derived from patient tumors, is a key step in preclinical assessment. For example, studies on novel EZH2 inhibitors have utilized primary glioblastoma cell cultures to determine their effects on cell viability and key cellular processes. Co-culture systems, which involve growing different cell types together, can model the interaction between cancer cells and their microenvironment. The evaluation of this compound in such systems would provide valuable information on its efficacy in a more complex and representative biological setting.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (excluding human clinical data)

Following successful in vitro validation, promising compounds are advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.

Selection and Justification of Appropriate Animal Models for Disease Pathophysiology

The selection of an appropriate animal model is crucial for the translational relevance of preclinical data. The choice depends on a variety of factors, including the model's ability to replicate key aspects of the human disease pathophysiology, its availability, and its anatomical and physiological similarities to humans. For anticancer drug testing, xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. For instance, in the evaluation of tubulin inhibitors with an indole core, xenograft models of nude mice challenged with A375 melanoma cells have been employed. The selection of a model for testing this compound would be dictated by its intended therapeutic application, based on the initial in vitro findings.

Efficacy Assessment in Disease-Specific Animal Models

Efficacy studies in animal models aim to establish a compound's ability to produce a desired therapeutic effect in a living organism. For example, in a murine septicemia model, indolyl-containing compounds demonstrated complete protection in mice infected with a lethal dose of E. coli. In oncology, the efficacy of novel agents is often assessed by measuring tumor volume reduction over time in xenograft models. Studies on related indole derivatives have shown efficacy in murine models of tuberculosis and cancer. While specific in vivo efficacy data for this compound is not detailed in the available literature, its evaluation would follow these established methodologies to provide proof-of-concept for its therapeutic potential.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation in Animal Studies (excluding human PK/PD)

The preclinical evaluation of novel therapeutic agents like this compound in animal models is a critical step in drug discovery. A key aspect of this evaluation is understanding the relationship between the drug's concentration in the body over time (pharmacokinetics or PK) and its biological effect (pharmacodynamics or PD). This correlation is essential for optimizing the dosing regimen and predicting clinical efficacy.

In typical preclinical studies involving indole and morpholine-containing compounds, pharmacokinetic parameters are determined in species such as mice and rats. nih.govsci-hub.se These studies involve administering the compound and then measuring its concentration in plasma at various time points. The data generated from these experiments are used to calculate key PK parameters. While specific data for this compound is not publicly available, a representative table of pharmacokinetic parameters that would be assessed is presented below.

Interactive Table: Representative Pharmacokinetic Parameters in Animal Models

ParameterDescriptionMouseRat
Cmax Maximum (peak) serum concentration that a drug achieves.Data not availableData not available
Tmax Time at which Cmax is observed.Data not availableData not available
AUC Area under the curve; the total exposure to a drug over time.Data not availableData not available
t1/2 Half-life; the time it takes for the drug concentration to decrease by half.Data not availableData not available
F% Bioavailability; the fraction of an administered dose of unchanged drug that reaches the systemic circulation.Data not availableData not available
CL Clearance; the volume of plasma cleared of the drug per unit time.Data not availableData not available

The pharmacodynamics of a compound like this compound would be assessed by measuring its effect on the intended biological target. For instance, if the compound is a kinase inhibitor, PD studies might involve measuring the phosphorylation of a downstream substrate in tumor tissues from a xenograft model. acs.org The goal is to establish a clear link between the drug exposure (PK) and the extent and duration of target modulation (PD). A successful PK/PD correlation would demonstrate that achieving a certain plasma concentration of the drug leads to a desired level of target inhibition, which in turn is expected to result in a therapeutic effect.

Investigation of Biomarkers for Target Engagement and Efficacy in Preclinical Models

To confirm that a drug is interacting with its intended target and producing the desired biological effect, researchers rely on biomarkers. In the preclinical setting, the investigation of biomarkers for target engagement and efficacy is crucial for de-risking a compound before it moves into clinical trials.

Target Engagement Biomarkers

A target engagement biomarker provides evidence that the drug has reached and is interacting with its molecular target. For a compound such as this compound, which contains a morpholine ring—a common hinge-binding motif for kinases—a target engagement biomarker could be a direct measure of target occupancy or an indirect measure of the inhibition of the target's activity. mdpi.comacs.org For example, if the target is a kinase, a reduction in the phosphorylation of its direct substrate in tumor or surrogate tissues after drug administration would serve as a robust target engagement biomarker. acs.org

Efficacy Biomarkers

An efficacy biomarker, on the other hand, indicates that the drug is having the desired therapeutic effect. This is often a downstream effect of target engagement. For example, if the inhibition of a particular signaling pathway is intended to induce apoptosis in cancer cells, then an increase in markers of apoptosis, such as cleaved caspase-3, would be a relevant efficacy biomarker. In some preclinical studies, metabolomic changes in response to drug treatment have been explored as a source of efficacy biomarkers. icr.ac.uk

The table below illustrates the types of biomarkers that could be investigated for a compound like this compound in preclinical models.

Interactive Table: Examples of Preclinical Biomarkers

Biomarker TypeExampleMethod of MeasurementPreclinical Model
Target Engagement Reduction in phosphorylation of a target substrateWestern Blot, ELISA, ImmunohistochemistryTumor xenografts, cell lines
Efficacy Induction of apoptosis (e.g., cleaved caspase-3)Immunohistochemistry, Flow CytometryTumor xenografts, cell lines
Efficacy Inhibition of cell proliferation (e.g., Ki-67 staining)ImmunohistochemistryTumor xenografts
Efficacy Changes in gene expression signaturesRNA sequencingTumor tissues
Efficacy Alterations in metabolite levelsMass spectrometry-based metabolomicsPlasma, tumor tissues

The identification of robust and readily measurable biomarkers in preclinical models is a critical step. These biomarkers can potentially be translated into the clinical setting to monitor treatment response and guide patient selection. nih.gov

Computational and Theoretical Investigations of 4 1h Indol 5 Yl Methyl Morpholine

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability of the interaction and the conformational changes that may occur.

While specific docking and MD simulation studies for 4-((1H-indol-5-yl)methyl)morpholine are not extensively detailed in the public domain, research on closely related indole-morpholine analogues provides a framework for how such investigations would proceed. For instance, derivatives of indole (B1671886) have been docked into the active sites of various enzymes to explore their inhibitory potential. Studies on similar heterocyclic structures have identified a range of potential biological targets. For example, indole derivatives have been investigated as inhibitors of dynamin GTPase, a protein crucial for endocytosis. acs.org Similarly, benzimidazole-morpholine conjugates have been evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com

A typical molecular docking and dynamics simulation workflow for this compound would involve the following steps:

Table 1: Workflow for Molecular Docking and Dynamics Simulations

Step Description Purpose
1. Target Preparation The 3D crystal structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein database (like the PDB). Water molecules and other non-essential ligands are removed, and hydrogen atoms are added. To prepare a clean and chemically correct representation of the protein for docking.
2. Ligand Preparation A 3D model of this compound is generated and its energy is minimized to find the most stable conformation. To ensure the ligand structure is energetically favorable before docking.
3. Molecular Docking The prepared ligand is placed into the defined binding site of the target protein. A scoring function is used to calculate the binding affinity (e.g., in kcal/mol) and predict the most likely binding poses. To identify the most stable binding orientation and estimate the strength of the interaction.
4. Analysis of Interactions The best-scoring docked pose is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. To understand the structural basis of binding.

| 5. Molecular Dynamics | The protein-ligand complex from the docking study is placed in a simulated physiological environment (water, ions). The movements of the atoms are simulated over a period (nanoseconds to microseconds). | To assess the stability of the predicted binding pose and observe conformational changes over time. oatext.com |

These simulations are critical for rational drug design, helping to explain structure-activity relationships (SAR) and guiding the modification of the lead compound to improve its binding affinity and selectivity for the target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of a molecule. researchgate.net These calculations provide insights into the distribution of electrons, molecular orbital energies, and other descriptors that govern the molecule's reactivity and stability. rsc.orgresearchgate.net

For this compound, quantum chemical calculations can elucidate:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and softness can be derived from HOMO and LUMO energies, predicting how the molecule will behave in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the molecule's surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for understanding non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.

Table 2: Key Parameters from Quantum Chemical Calculations

Parameter Definition Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Indicates the molecule's ability to donate electrons. The indole ring is typically the primary site for electron donation.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A key indicator of chemical reactivity and kinetic stability. Helps in predicting the molecule's biological activity. researchgate.net
Chemical Hardness (η) A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive.
Chemical Softness (σ) The reciprocal of hardness. Softer molecules are more polarizable and more reactive.

| Mulliken Atomic Charges | The calculated partial charge on each atom in the molecule. | Helps identify atoms involved in electrostatic interactions and potential sites for metabolic reactions. |

By performing these calculations, researchers can build a comprehensive electronic and reactivity profile for this compound, which can inform its synthetic modification and help explain its biological activity. researchgate.net

In Silico Prediction and Optimization of ADME Properties (excluding human data)

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. ljmu.ac.uk These predictions are based on the molecule's physicochemical properties.

For this compound, computational models can predict a range of ADME-related parameters. Many of these predictive models are built upon established guidelines like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound based on simple molecular descriptors. researchgate.net

Table 3: Predicted ADME Properties and Drug-Likeness for this compound (Illustrative)

Property Description Predicted Value/Status Significance
Molecular Weight The mass of one mole of the compound. ~230.3 g/mol Meets Lipinski's rule (< 500 Da), suggesting good potential for absorption.
LogP (o/w) The logarithm of the partition coefficient between octanol (B41247) and water. Predicted to be moderate. Measures lipophilicity. An optimal range is crucial for membrane permeability and solubility.
Hydrogen Bond Donors Number of O-H and N-H bonds. 1 (from the indole N-H) Meets Lipinski's rule (≤ 5).
Hydrogen Bond Acceptors Number of N and O atoms. 2 (from the morpholine (B109124) N and O) Meets Lipinski's rule (≤ 10).
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule. Predicted to be in an acceptable range. Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Predicted to be moderately soluble. | Crucial for absorption and formulation. |

These in silico tools allow for the rapid assessment of large numbers of compounds. If this compound were predicted to have a liability (e.g., low solubility), medicinal chemists could use this information to guide structural modifications—such as adding or removing polar groups—to optimize its ADME profile.

Virtual Screening and De Novo Design Approaches for Novel this compound Analogues

Once a hit compound like this compound is identified, computational methods can be used to explore the surrounding chemical space to find analogues with improved properties.

Virtual Screening involves searching large compound libraries to identify molecules that are structurally similar to the hit or are predicted to bind to the same biological target. nih.gov The core structure of this compound can be used as a query to search for commercially available or synthetically accessible analogues.

De Novo Design is a more creative computational approach where novel molecules are built from scratch (or from smaller fragments) directly within the binding site of a target protein. nih.gov This method can generate entirely new chemical entities that retain the key binding interactions of the original hit while having different core structures. For example, fragment-based de novo design could use the indole or morpholine moiety as a starting point to build new potential inhibitors. Research on pyrrole-based compounds has shown that adding a morpholine group can be beneficial for antibacterial effects, leading to the design of potent analogues against Mycobacterium tuberculosis. researchgate.net

These approaches accelerate the hit-to-lead process by prioritizing which new molecules to synthesize and test, focusing resources on the most promising candidates.

Integration of Machine Learning and AI in Compound Design and Prediction

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing computational drug discovery. pitt.eduuni-muenchen.de These technologies leverage large datasets of chemical and biological information to build predictive models that can outperform traditional methods.

In the context of this compound and its analogues, AI and ML can be applied to:

Generative Chemistry: AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can learn the underlying rules of chemical structures and generate novel molecules that are predicted to be active against a specific target. pitt.edu

QSPR/QSAR Modeling: Quantitative Structure-Property/Activity Relationship models use ML algorithms to correlate molecular descriptors with experimental properties (like solubility) or biological activity. A model trained on indole derivatives could predict the activity of new, unsynthesized analogues of this compound.

Reaction Prediction: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, accelerating the "Make" phase of the drug discovery cycle. nih.gov

Lead Optimization: Deep learning-based software can suggest specific modifications to a lead compound to improve its binding affinity or other properties, guiding the optimization process more efficiently. nih.gov

By integrating AI and ML, researchers can navigate the vast chemical space more effectively, accelerating the design-make-test-analyze cycle and increasing the probability of discovering novel drug candidates based on the this compound scaffold. uni-muenchen.de

Future Directions and Research Gaps for 4 1h Indol 5 Yl Methyl Morpholine Research

Emerging Methodologies for Comprehensive Compound Characterization

A thorough understanding of the physicochemical and biological properties of 4-((1H-indol-5-yl)methyl)morpholine is paramount for its advancement as a potential therapeutic agent. Future research will necessitate the application of cutting-edge analytical and computational techniques to build a comprehensive profile of the compound.

Advanced spectroscopic and spectrometric methods will be crucial. While standard techniques like NMR and UV-Vis spectroscopy will provide foundational structural information, more sophisticated methods will be required for a deeper understanding. horiba.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) will be essential for impurity profiling and metabolic studies. drugtargetreview.com These techniques offer the sensitivity and resolution needed to identify and quantify metabolites in complex biological matrices, which is a critical step in understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. xjtu.edu.cn Furthermore, techniques like ion mobility mass spectrometry could provide additional insights into the compound's three-dimensional structure and conformational dynamics. drugtargetreview.com

Computational modeling and virtual screening are becoming indispensable tools in modern drug discovery. nih.gov Molecular docking simulations can predict the binding modes and affinities of this compound with various biological targets. nih.gov Such in-silico studies can help prioritize experimental testing and guide the rational design of second-generation analogs with improved potency and selectivity. acs.org As our understanding of potential biological targets for indole (B1671886) and morpholine (B109124) derivatives grows, these computational approaches will be instrumental in rapidly assessing the therapeutic potential of this specific compound against a wide range of diseases.

Table 1: Advanced Characterization Techniques for Novel Chemical Entities

MethodologyApplication in Drug DiscoveryRelevance for this compound
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination, impurity profiling, metabolite identification. drugtargetreview.comElucidating metabolic pathways and ensuring purity.
2D Liquid Chromatography-Mass Spectrometry (2D LC-MS)Analysis of complex mixtures, separating co-eluting compounds. drugtargetreview.comIsolating and identifying metabolites in biological samples.
Ion Mobility Mass Spectrometry (IM-MS)Separation of isomers, determination of collisional cross-section (shape). drugtargetreview.comProviding insights into the 3D conformation of the molecule.
Molecular Docking and Virtual ScreeningPredicting protein-ligand interactions and identifying potential biological targets. nih.govGuiding experimental design and exploring therapeutic potential.
Raman MicroscopyMapping the distribution of active pharmaceutical ingredients (APIs) and excipients in formulations. horiba.comAiding in the development of solid dosage forms.

Identification of Unexplored Biological Pathways and Therapeutic Avenues

The indole and morpholine moieties are associated with a broad spectrum of pharmacological activities, suggesting that this compound could interact with a variety of biological targets. researchgate.netchula.ac.thsci-hub.se A key area of future research will be to move beyond the known targets of these individual scaffolds and identify novel biological pathways and therapeutic applications for the combined molecule.

Given the prevalence of indole derivatives in oncology, a primary focus will likely be on cancer-related pathways. researchgate.net Indole-based compounds have been shown to target protein kinases, topoisomerases, and P-glycoprotein, which are all critical in tumorigenesis and drug resistance. researchgate.net Research could explore the effect of this compound on emerging cancer targets, such as haspin kinase, which is involved in tumor growth and mitosis. acs.org

Neurodegenerative diseases present another promising, yet relatively unexplored, therapeutic avenue. tandfonline.com Morpholine-based compounds have shown potential in modulating enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govtandfonline.com The combination of the indole and morpholine rings in this compound could lead to multi-target directed ligands (MTDLs) that address the complex pathophysiology of diseases like Alzheimer's and Parkinson's. nih.gov

Furthermore, the structural similarity of the indole nucleus to endogenous molecules like serotonin (B10506) suggests the potential for activity in the central nervous system (CNS). researchgate.net The morpholine group is also known to improve blood-brain barrier penetration, a crucial property for CNS-acting drugs. nih.govacs.org This opens up possibilities for investigating this compound in the context of mood disorders, pain, and other neurological conditions. nih.gov

Opportunities for Combination Therapies and Synergistic Interactions

The future of many small molecule therapeutics lies in their use as part of combination regimens. For this compound, exploring its potential in combination with existing drugs could unlock synergistic effects and overcome drug resistance.

In oncology, for instance, this compound could be evaluated alongside standard-of-care chemotherapeutics. tandfonline.com If it is found to inhibit a specific cancer-related pathway, combining it with a drug that acts on a different pathway could lead to a more potent and durable anti-tumor response. sci-hub.se For example, combining a PI3K/mTOR inhibitor, a class of drugs that sometimes feature a morpholine ring, with other targeted therapies is a known strategy in cancer treatment. sci-hub.sesci-hub.se

In the context of infectious diseases, another area where indole and morpholine derivatives have shown activity, combination therapies are a cornerstone of treatment, particularly for viral infections and drug-resistant bacteria. nih.gov The potential of this compound to be used in conjunction with existing antimicrobial or antiviral agents to enhance their efficacy or reduce the likelihood of resistance is a significant research opportunity. nih.gov

The development of multi-target compounds, where a single molecule is designed to interact with multiple biological targets, is another avenue for creating synergistic effects. nih.gov The hybrid nature of this compound, containing both indole and morpholine pharmacophores, makes it an interesting candidate for development as a dual-acting inhibitor, for example, targeting both a kinase and a receptor involved in a particular disease. mdpi.com

Q & A

Q. What synthetic strategies are optimal for preparing 4-((1H-indol-5-yl)methyl)morpholine, and how can intermediates be validated?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), leveraging morpholine and indole derivatives as building blocks. For example, morpholine-containing scaffolds are often synthesized through nucleophilic substitution or reductive amination, as seen in the synthesis of structurally similar compounds like 4-(naphthalen-1-yl(1-(2-nitrobenzyl)-1H-tetrazol-5-yl)methyl)morpholine . Key intermediates (e.g., 4-(1H-indol-5-yl)morpholine, CAS 245117-16-2) should be characterized using LC-MS ([M+H]+ analysis) and NMR to confirm regioselectivity and purity. Impurities like indol-4-ol derivatives (e.g., CAS 2380-94-1) must be monitored using HPLC with reference standards .

Q. What analytical techniques are critical for ensuring purity and structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and LC-MS are essential for verifying molecular weight and fragmentation patterns. For example, LC-MS data from similar compounds show [M+H]+ peaks (e.g., 413.10 observed vs. 413.89 calculated) . Purity assessment requires reverse-phase HPLC with UV detection (e.g., 254 nm), using reference standards like 5-fluorooxindole (CAS 56341-41-4) for calibration . Impurity profiling should follow ICH guidelines, focusing on byproducts such as chloroethyl-morpholine derivatives (e.g., CAS 130115-66-1) .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Conduct forced degradation studies by exposing the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions. Monitor degradation products via LC-MS and compare retention times to known impurities (e.g., CAS 61212-32-6, a diol derivative) . Accelerated stability testing (40°C/75% RH for 6 months) should follow WHO guidelines, with periodic sampling to assess changes in potency and impurity profiles .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer: Use tools like ACD/Labs Percepta to calculate logP, solubility, and plasma protein binding. Molecular docking studies can predict binding affinity to targets like serotonin receptors, given structural similarities to zolmitriptan (a 5-HT1B/1D agonist with a morpholine-indole scaffold) . Pharmacokinetic simulations (e.g., GastroPlus) should incorporate in vitro ADME data, such as metabolic stability in human liver microsomes and CYP450 inhibition profiles .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer: For conflicting NMR or X-ray crystallography data (e.g., bond angles or torsion angles in morpholine-indole hybrids), use density functional theory (DFT) calculations to model electronic environments. Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity, as demonstrated in the crystal structure of 5-methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one (bond angles: O3—C18—C19 = 111.97°, N3—C19—C18 = 108.84°) .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer: Modify the indole and morpholine moieties systematically. For example:

  • Replace the indole 5-position methyl group with halogens (e.g., 5-fluoro analogs) to enhance metabolic stability .
  • Introduce substituents on the morpholine ring (e.g., dodecyl chains) to modulate lipophilicity and target engagement, as seen in analogs like 4-dodecylmorpholine .
    Evaluate changes using in vitro assays (e.g., enzyme inhibition, cell viability) and compare to reference compounds like bisindolylmaleimides (e.g., CAS 133052-90-1) .

Data Contradiction Analysis

Q. How should researchers address conflicting LC-MS and HPLC data in impurity profiling?

Methodological Answer: Reconcile discrepancies by:

Re-analyzing samples using orthogonal methods (e.g., UPLC-QTOF for accurate mass vs. traditional HPLC-UV).

Spiking samples with authenticated reference standards (e.g., CAS 130115-65-0 for imino-bis(indolyloxypropanol) impurities) .

Validating column conditions (e.g., C18 vs. HILIC) to resolve co-eluting peaks, as impurities like chloroethyl-morpholine derivatives (CAS 130115-66-1) may exhibit similar retention times .

Q. What experimental controls are critical when synthesizing analogs with variable morpholine substituents?

Methodological Answer:

  • Include negative controls (e.g., reaction without catalyst) to identify non-specific byproducts.
  • Use deuterated solvents in NMR to trace solvent-derived impurities (e.g., DMSO adducts).
  • Compare synthetic yields and purity to established routes for morpholine-indole hybrids, such as those involving piperidinyl or pyridinyl substitutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.